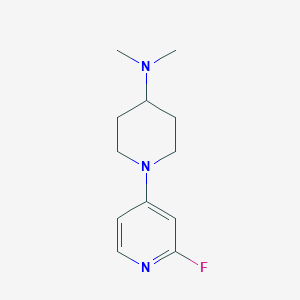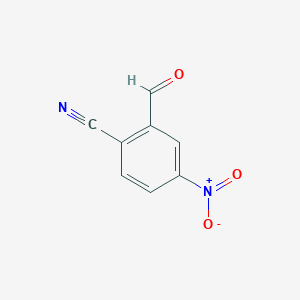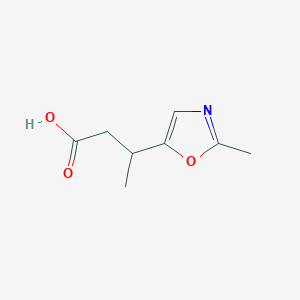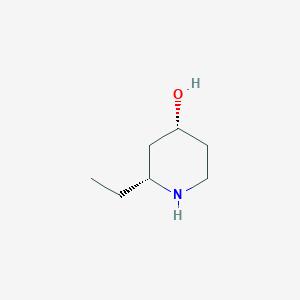
(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid is a complex organic compound that features a tert-butoxy group, a difluoro-oxopiperidinyl moiety, and a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the tert-butoxy group, the formation of the difluoro-oxopiperidinyl moiety, and the assembly of the butanoic acid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like high-throughput screening and process optimization are employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group and difluoro-oxopiperidinyl moiety play crucial roles in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid shares structural similarities with compounds like tert-butyl esters and difluoro-oxopiperidines.
- Other similar compounds include 4-oxobutanoic acid derivatives and piperidine-based molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H21F2NO5 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
(3S)-3-[(5,5-difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H21F2NO5/c1-13(2,3)22-12(21)9(6-11(19)20)7-17-8-14(15,16)5-4-10(17)18/h9H,4-8H2,1-3H3,(H,19,20)/t9-/m0/s1 |
Clave InChI |
IQNJIZUYCKJQTB-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)CN1CC(CCC1=O)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)C(CC(=O)O)CN1CC(CCC1=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)




![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)

![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)





